molecular formula C22H25Cl2NO B14669203 Piperidine, 1-((8-chloro-2,3-dihydro-5-phenyl-1-benzoxepin-4-yl)methyl)-, hydrochloride CAS No. 37480-19-6

Piperidine, 1-((8-chloro-2,3-dihydro-5-phenyl-1-benzoxepin-4-yl)methyl)-, hydrochloride

Cat. No.: B14669203
CAS No.: 37480-19-6
M. Wt: 390.3 g/mol
InChI Key: LFHBNWMKIGBLHS-UHFFFAOYSA-N
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Description

Piperidine, 1-((8-chloro-2,3-dihydro-5-phenyl-1-benzoxepin-4-yl)methyl)-, hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a piperidine ring, a benzoxepin moiety, and a phenyl group, making it a subject of interest in chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-((8-chloro-2,3-dihydro-5-phenyl-1-benzoxepin-4-yl)methyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzoxepin intermediate, followed by the introduction of the piperidine ring. The final step involves the chlorination of the compound to obtain the hydrochloride salt. Common reagents used in these reactions include chlorinating agents, reducing agents, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-((8-chloro-2,3-dihydro-5-phenyl-1-benzoxepin-4-yl)methyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Piperidine, 1-((8-chloro-2,3-dihydro-5-phenyl-1-benzoxepin-4-yl)methyl)-, hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidine, 1-((8-chloro-2,3-dihydro-5-phenyl-1-benzoxepin-4-yl)methyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds with similar piperidine ring structures.

    Benzoxepin derivatives: Compounds containing the benzoxepin moiety.

    Phenyl-substituted compounds: Compounds with phenyl groups attached to different scaffolds.

Uniqueness

Piperidine, 1-((8-chloro-2,3-dihydro-5-phenyl-1-benzoxepin-4-yl)methyl)-, hydrochloride is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

37480-19-6

Molecular Formula

C22H25Cl2NO

Molecular Weight

390.3 g/mol

IUPAC Name

1-[(8-chloro-5-phenyl-2,3-dihydro-1-benzoxepin-4-yl)methyl]piperidine;hydrochloride

InChI

InChI=1S/C22H24ClNO.ClH/c23-19-9-10-20-21(15-19)25-14-11-18(16-24-12-5-2-6-13-24)22(20)17-7-3-1-4-8-17;/h1,3-4,7-10,15H,2,5-6,11-14,16H2;1H

InChI Key

LFHBNWMKIGBLHS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=C(C3=C(C=C(C=C3)Cl)OCC2)C4=CC=CC=C4.Cl

Origin of Product

United States

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